(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)(喹喔啉-2-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
The exact mass of the compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学和化学性质
对甲氧阿汀和类似喹喔啉醌的电化学和化学性质的研究(包括类似于(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)(喹喔啉-2-基)甲苯酮的化合物)揭示了结构与反应性之间的关系。这些化合物在水溶液和非质子溶液中均表现出独特的电化学还原,受吸电子或给电子基团的影响。这项研究对于了解此类化合物的氧化还原行为至关重要 (Eckert, Bruice, Gainor, & Weinreb, 1982)。
合成和药理学评价
喹喔啉-2-甲酰胺与本化合物具有结构相似性,已合成并评估了其作为 5-羟色胺 3 型 (5-HT3) 受体拮抗剂的潜力。这项研究突出了此类化合物在开发新的药理学剂中的重要性 (Mahesh, Devadoss, Pandey, & Yadav, 2011)。
生化特性
对类似于(3-((3-甲氧基吡嗪-2-基)氧基)吡咯烷-1-基)(喹喔啉-2-基)甲苯酮的化合物(如阿莫瑞坦)的生化特性进行表征,可以深入了解它们在特定受体上的结合亲和力和拮抗特性。此类研究对于了解这些化合物的药效学和潜在治疗应用至关重要 (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009)。
抗菌活性
对包括与本化合物结构相似的化合物的新型吡啶衍生物的合成和抗菌活性进行研究,揭示了它们在对抗细菌和真菌感染方面的潜力。这一研究领域对于开发新的抗菌剂至关重要 (Patel, Agravat, & Shaikh, 2011)。
抗抑郁样活性
对与本化合物相关的化合物(如(4-苯基哌嗪-1-基)(喹喔啉-2-基)甲苯酮)的研究表明,在啮齿动物模型中具有抗抑郁样活性。这表明此类化合物在治疗抑郁症和相关疾病方面具有潜力 (Mahesh, Kumar, Jindal, Bhatt, Devadoss, & Pandey, 2012)。
作用机制
- The primary target of this compound is dipeptidyl peptidase IV (DPP-4) . DPP-4 is an enzyme involved in the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases GLP-1 and GIP levels, which enhances insulin secretion and reduces blood glucose levels .
- Upon binding to DPP-4, the compound prevents the enzymatic degradation of GLP-1 and GIP. This leads to prolonged activation of GLP-1 and GIP receptors on pancreatic beta cells, promoting insulin release and suppressing glucagon secretion. Consequently, blood glucose levels are better regulated .
- The affected pathways include the GLP-1 receptor signaling pathway and the insulin signaling cascade. Increased GLP-1 and GIP signaling results in improved glucose homeostasis, insulin sensitivity, and beta cell function .
- At the cellular level, improved glucose uptake occurs in peripheral tissues, contributing to better glycemic control .
- Environmental factors, such as pH and food intake, can influence the compound’s absorption and metabolism. For instance, food may affect its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is rapidly absorbed after oral administration. It circulates primarily as the parent drug in plasma. The major metabolic pathway involves hydroxylation at the 5′ position of the pyrimidine ring (M5). Both CYP2D6 and CYP3A4 contribute to this process. The compound is eliminated via metabolism and renal clearance, with most of the radioactive dose excreted in urine .
Result of Action
Action Environment
属性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-17(20-8-7-19-16)26-12-6-9-23(11-12)18(24)15-10-21-13-4-2-3-5-14(13)22-15/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARTIRSSAYNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。